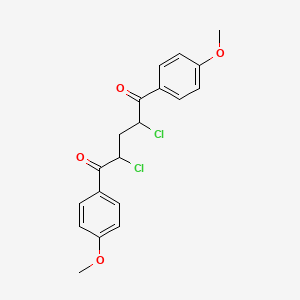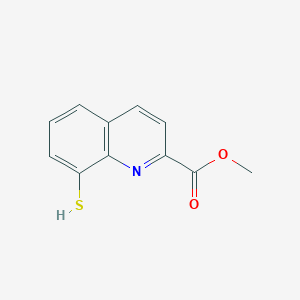
6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Propynylthio Group: The propynylthio group can be introduced via nucleophilic substitution reactions. For example, a thiol group can react with a propargyl halide to form the propynylthio group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one involves its interaction with specific molecular targets. The propynylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one
Properties
CAS No. |
90997-76-5 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methyl-3-prop-2-ynylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h1H,4H2,2H3,(H,8,10,11) |
InChI Key |
KKHYOWIIAJJLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


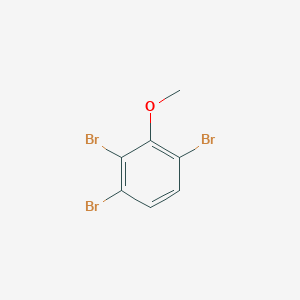
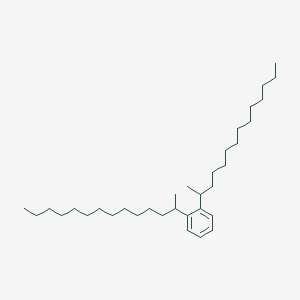
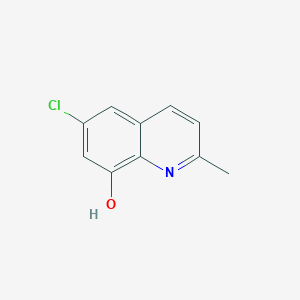

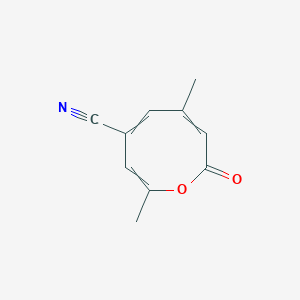

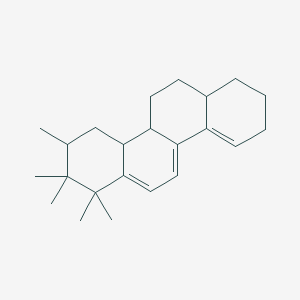
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)

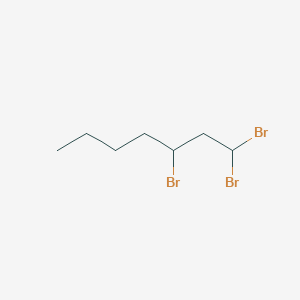
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
